Cas no 1893885-30-7 (1-(quinolin-3-yl)cyclobutane-1-carbonitrile)

1-(Quinolin-3-yl)cyclobutane-1-carbonitrile is a specialized organic compound featuring a quinoline moiety fused with a cyclobutane ring bearing a nitrile functional group. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The quinoline scaffold offers electron-rich aromaticity, while the cyclobutane ring introduces steric constraints that can influence selectivity in catalytic transformations. The nitrile group enhances versatility, enabling further derivatization via hydrolysis, reduction, or nucleophilic addition. Its rigid framework may also contribute to binding affinity in medicinal chemistry applications. The compound is typically handled under inert conditions due to potential sensitivity, and purity is critical for reproducible performance in synthetic workflows.
1-(quinolin-3-yl)cyclobutane-1-carbonitrile structure
1893885-30-7 structure
Product Name:1-(quinolin-3-yl)cyclobutane-1-carbonitrile
CAS No:1893885-30-7
MF:C14H12N2
MW:208.258482933044
CID:6378254
PubChem ID:116985162
Update Time:2025-08-04

1-(quinolin-3-yl)cyclobutane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(quinolin-3-yl)cyclobutane-1-carbonitrile
    • 1893885-30-7
    • EN300-1787207
    • Inchi: 1S/C14H12N2/c15-10-14(6-3-7-14)12-8-11-4-1-2-5-13(11)16-9-12/h1-2,4-5,8-9H,3,6-7H2
    • InChI Key: SORPYEVEJGRPSI-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2C=C(C=1)C1(C#N)CCC1

Computed Properties

  • Exact Mass: 208.100048391g/mol
  • Monoisotopic Mass: 208.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 36.7Ų

1-(quinolin-3-yl)cyclobutane-1-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1787207-1g
1-(quinolin-3-yl)cyclobutane-1-carbonitrile
1893885-30-7
1g
$1229.0 2023-09-19
Enamine
EN300-1787207-5g
1-(quinolin-3-yl)cyclobutane-1-carbonitrile
1893885-30-7
5g
$3562.0 2023-09-19
Enamine
EN300-1787207-10g
1-(quinolin-3-yl)cyclobutane-1-carbonitrile
1893885-30-7
10g
$5283.0 2023-09-19
Enamine
EN300-1787207-0.05g
1-(quinolin-3-yl)cyclobutane-1-carbonitrile
1893885-30-7
0.05g
$1032.0 2023-09-19
Enamine
EN300-1787207-0.1g
1-(quinolin-3-yl)cyclobutane-1-carbonitrile
1893885-30-7
0.1g
$1081.0 2023-09-19
Enamine
EN300-1787207-0.25g
1-(quinolin-3-yl)cyclobutane-1-carbonitrile
1893885-30-7
0.25g
$1131.0 2023-09-19
Enamine
EN300-1787207-0.5g
1-(quinolin-3-yl)cyclobutane-1-carbonitrile
1893885-30-7
0.5g
$1180.0 2023-09-19
Enamine
EN300-1787207-1.0g
1-(quinolin-3-yl)cyclobutane-1-carbonitrile
1893885-30-7
1g
$1229.0 2023-06-03
Enamine
EN300-1787207-2.5g
1-(quinolin-3-yl)cyclobutane-1-carbonitrile
1893885-30-7
2.5g
$2408.0 2023-09-19
Enamine
EN300-1787207-5.0g
1-(quinolin-3-yl)cyclobutane-1-carbonitrile
1893885-30-7
5g
$3562.0 2023-06-03

Additional information on 1-(quinolin-3-yl)cyclobutane-1-carbonitrile

Recent Advances in the Study of 1-(quinolin-3-yl)cyclobutane-1-carbonitrile (CAS: 1893885-30-7) in Chemical Biology and Pharmaceutical Research

The compound 1-(quinolin-3-yl)cyclobutane-1-carbonitrile (CAS: 1893885-30-7) has recently emerged as a promising scaffold in chemical biology and pharmaceutical research. This bicyclic structure combines the pharmacophoric features of quinoline with a cyclobutane-carbonitrile moiety, offering unique opportunities for drug discovery. Recent studies have focused on its potential as a kinase inhibitor, particularly in oncology targets, due to its ability to modulate protein-protein interactions and allosteric binding sites.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(quinolin-3-yl)cyclobutane-1-carbonitrile exhibit potent inhibitory activity against FLT3-ITD mutants, which are implicated in acute myeloid leukemia. The researchers employed structure-activity relationship (SAR) analysis to optimize the compound's selectivity, achieving IC50 values in the low nanomolar range. The crystal structure of the compound bound to FLT3 revealed a unique binding mode where the cyclobutane ring induces conformational strain, enhancing target engagement.

In parallel research, the compound's potential in neurodegenerative diseases has been explored. A Nature Chemical Biology publication highlighted its role as a modulator of α-synuclein aggregation, with the quinoline moiety participating in π-stacking interactions that disrupt amyloid formation. This dual functionality - both as a kinase inhibitor and protein aggregation modulator - makes 1893885-30-7 particularly interesting for polypharmacology approaches.

Synthetic methodologies for 1-(quinolin-3-yl)cyclobutane-1-carbonitrile have also advanced significantly. A recent Organic Letters paper described a photochemical [2+2] cycloaddition approach that improves yield and enantioselectivity. This development is crucial for scaling up production while maintaining the stereochemical integrity required for biological activity. The new synthetic route reduces the number of steps from seven to four, with an overall yield improvement from 12% to 38%.

Pharmacokinetic studies published in Drug Metabolism and Disposition indicate that the compound exhibits favorable blood-brain barrier penetration, with a brain-to-plasma ratio of 0.85 in rodent models. This property, combined with its metabolic stability (t1/2 > 6 hours in human liver microsomes), positions it as a viable candidate for central nervous system targets. Researchers have noted that the carbonitrile group plays a crucial role in these ADME properties, serving as both a metabolic handle and a hydrogen bond acceptor.

Ongoing clinical investigations (Phase I/II) are evaluating 1893885-30-7 derivatives for both oncological and neurological indications. Preliminary results suggest dose-dependent responses with manageable toxicity profiles. The compound's versatility is further demonstrated by its incorporation into PROTAC designs, where it serves as the warhead targeting specific E3 ligases. This application capitalizes on the scaffold's ability to induce protein conformational changes that enhance ubiquitination.

Future research directions include exploring the compound's potential in infectious diseases, particularly against kinetoplastid parasites, and further optimization of its physicochemical properties for improved drug-likeness. The unique spatial arrangement of the cyclobutane ring appears to offer new opportunities for addressing challenging biological targets that have resisted conventional approaches.

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd